2-(Isoindolin-2-yl)acetic acid molecular structure
2-(Isoindolin-2-yl)acetic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(Isoindolin-2-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of 2-(Isoindolin-2-yl)acetic acid, a heterocyclic compound of significant interest to the scientific and drug development community. The molecule is characterized by a core isoindoline bicyclic structure, which is N-substituted with an acetic acid moiety. This scaffold is a key structural component in a variety of biologically active molecules, most notably as a foundational element related to the immunomodulatory drug Lenalidomide.[1][2] This document delves into the molecule's structural identification, physicochemical properties, a robust synthetic pathway, and the analytical techniques required for its unambiguous characterization. The guide is intended for researchers and scientists in medicinal chemistry and materials science who may use this compound as a versatile building block for developing novel therapeutics and functional materials.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline ring system is a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of functional groups in biological space.[3] This structural feature is critical for specific interactions with protein targets, leading to a wide range of pharmacological activities. Derivatives of the isoindoline core have been successfully developed into therapeutics for various diseases, including cancer and inflammatory conditions.[2][3]
Notably, the isoindolin-2-yl-acetamide substructure is found in the FDA-approved anticancer drug Lenalidomide, highlighting the therapeutic potential of this molecular framework.[1][2] 2-(Isoindolin-2-yl)acetic acid serves as a primary precursor and building block, providing a reactive carboxylic acid "handle" for further chemical modification, such as amide bond formation, to generate libraries of new chemical entities for drug screening programs. Understanding the fundamental properties and synthesis of this core molecule is therefore essential for leveraging its full potential in drug discovery.
Core Molecular Structure and Identification
The unambiguous identification of 2-(Isoindolin-2-yl)acetic acid is predicated on a consistent set of structural and chemical identifiers. The molecule consists of a benzene ring fused to a five-membered pyrrolidine ring, forming the 1,3-dihydroisoindole (isoindoline) system. The nitrogen atom of the pyrrolidine ring is substituted by an acetic acid group (-CH₂COOH).
| Identifier | Value |
| IUPAC Name | 2-(1,3-dihydroisoindol-2-yl)acetic acid[4] |
| Molecular Formula | C₁₀H₁₁NO₂[4] |
| Molecular Weight | 177.19 g/mol |
| Monoisotopic Mass | 177.07898 Da[4] |
| SMILES | C1C2=CC=CC=C2CN1CC(=O)O[4] |
| InChI | InChI=1S/C10H11NO2/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13)[4] |
| InChIKey | HZUNEPIRTFDGOT-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The combination of the relatively nonpolar isoindoline ring and the polar carboxylic acid group gives 2-(Isoindolin-2-yl)acetic acid moderate solubility characteristics.
| Property | Value / Observation |
| Appearance | Expected to be a white to off-white solid, based on related analogs.[1][3] |
| Predicted XlogP | -1.4[4] |
| Melting Point | Not experimentally reported; however, similar structures exhibit melting points in the range of 150-230 °C.[1][3] |
| Solubility Profile | Sparingly soluble in water; soluble in organic polar solvents such as methanol, DMSO, and DMF. Solubility in aqueous solutions increases significantly at basic pH due to the deprotonation of the carboxylic acid. |
Synthesis and Purification
Rationale for Synthetic Approach
A robust and scalable synthesis is paramount for a versatile building block. The most direct and efficient method for preparing 2-(Isoindolin-2-yl)acetic acid is the nucleophilic substitution (N-alkylation) of isoindoline with a haloacetic acid derivative. This is a classic C-N bond-forming reaction that is well-established and high-yielding. Using an ester of the haloacetic acid, such as ethyl bromoacetate, prevents undesirable side reactions involving the acid moiety and allows for purification of the intermediate ester before a final, clean hydrolysis step. This two-step approach ensures a high-purity final product.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(isoindolin-2-yl)acetate
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isoindoline (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and acetonitrile (15 mL per gram of isoindoline).
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Addition of Reagent: While stirring, add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
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Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(isoindolin-2-yl)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Hydrolysis to 2-(Isoindolin-2-yl)acetic acid
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Setup: Dissolve the crude ester from the previous step in a 3:1 mixture of tetrahydrofuran (THF) and water.
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Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Acidification: After hydrolysis is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A white precipitate should form.
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Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts. Dry the product under vacuum to yield pure 2-(Isoindolin-2-yl)acetic acid.
Structural Elucidation and Characterization
Unambiguous confirmation of the molecular structure requires a combination of modern spectroscopic techniques. Each method provides complementary information to build a complete and validated structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on data from structurally similar compounds, the following signals are predicted.[1]
| Predicted ¹H NMR Signals (in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~10-12 | Broad Singlet, 1H |
| ~7.20 - 7.35 | Multiplet, 4H |
| ~4.30 | Singlet, 4H |
| ~3.40 | Singlet, 2H |
| Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic Acid Carbonyl (C =O) |
| ~138 | Quaternary Aromatic Carbons |
| ~128 | Tertiary Aromatic Carbons (-C H-) |
| ~123 | Tertiary Aromatic Carbons (-C H-) |
| ~58 | Acetic Acid Methylene Carbon (-N-C H₂-) |
| ~55 | Isoindoline Methylene Carbons (-C H₂-N-C H₂-) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
| Technique | Expected m/z Values | Purpose |
| ESI-MS (Positive Mode) | 178.0863 [M+H]⁺, 200.0682 [M+Na]⁺[4] | Confirms molecular weight. |
| ESI-MS (Negative Mode) | 176.0717 [M-H]⁻[4] | Confirms molecular weight. |
| HRMS (High-Resolution) | Calculated for [M+H]⁺ (C₁₀H₁₂NO₂): 178.0863 | Confirms elemental formula. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Predicted IR Absorption Bands (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~1700-1725 | C=O stretch of the carboxylic acid |
| ~3000-3100 | Aromatic C-H stretch |
| ~2850-2950 | Aliphatic C-H stretch |
| ~1450-1600 | C=C stretch of the aromatic ring |
Applications in Drug Discovery and Development
2-(Isoindolin-2-yl)acetic acid is more than a simple chemical; it is a strategic tool for medicinal chemists. Its primary value lies in its role as a scaffold and a versatile intermediate.
-
Scaffold for Library Synthesis: The isoindoline core provides a rigid framework, while the carboxylic acid provides a convenient attachment point for diversification. Through standard amide coupling reactions, a wide array of amines can be attached, rapidly generating a library of compounds. This is a cornerstone of modern lead generation and optimization.
-
Bioisosteric Replacement: In drug design, the concept of "scaffold hopping" involves replacing a core part of a known active molecule with a structurally different but electronically and sterically similar group to improve properties like potency, selectivity, or pharmacokinetics.[5] The isoindoline ring can serve as a bioisostere for other aromatic or heterocyclic systems.
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Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a "fragment" that can be screened for weak binding to a biological target. Hits from FBDD can then be grown or linked, using the carboxylic acid as the point for chemical elaboration.
Conclusion
2-(Isoindolin-2-yl)acetic acid is a fundamentally important molecule whose value is derived from its elegant simplicity and strategic functionality. Its structure, centered on the pharmacologically relevant isoindoline scaffold and equipped with a versatile carboxylic acid handle, makes it an indispensable building block for researchers in drug development and materials science. The straightforward synthesis and well-defined analytical profile described in this guide provide a solid foundation for its application in the creation of novel and complex molecular architectures with significant therapeutic potential.
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